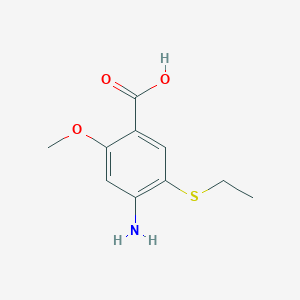

4-Amino-5-(ethylthio)-2-methoxybenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-5-ethylsulfanyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-3-15-9-4-6(10(12)13)8(14-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCKAIGDWABZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C(=C1)C(=O)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992276 | |

| Record name | 4-Amino-5-(ethylsulfanyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-86-0 | |

| Record name | 4-Amino-5-(ethylthio)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71675-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(ethylthio)-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(ethylsulfanyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(ethylthio)-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-5-(ethylthio)-o-anisic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9HN9Y8YJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-5-(ethylthio)-2-methoxybenzoic acid CAS number 71675-86-0

An In-Depth Technical Guide to 4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS: 71675-86-0): A Key Intermediate for Amisulpride Synthesis

Introduction

This compound, registered under CAS number 71675-86-0, is a highly specialized organic compound of significant interest to the pharmaceutical industry.[1][2] Its molecular architecture, featuring a benzoic acid core strategically substituted with an amino, an ethylthio, and a methoxy group, provides a unique combination of reactivity and functionality.[1][3] This versatility makes it an indispensable building block, most notably as a critical intermediate in the multi-step synthesis of Amisulpride, a widely used atypical antipsychotic medication for treating schizophrenia and other psychiatric disorders.[2][4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, outlines plausible synthetic pathways, details its pivotal role in pharmaceutical manufacturing, and provides a framework for its analytical characterization and safe handling. The insights herein are synthesized from available literature to explain not just the "how" but the fundamental "why" behind the chemical methodologies, reflecting a field-proven perspective on this important molecule.

Part 1: Physicochemical Properties and Specifications

The utility of this compound in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. The molecule's character is defined by the interplay of its functional groups: the acidic carboxylic acid, the basic amino group, the electron-donating methoxy group, and the reactive ethylthio group.[1][5] This combination results in moderate solubility in polar organic solvents and a crystalline solid appearance.[1][6]

A summary of its key properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 71675-86-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃S | [1][2][7] |

| Molecular Weight | 227.28 g/mol | [2][7] |

| Appearance | Light-yellow to yellow powder or crystals | [2] |

| Melting Point | 93-95 °C | [2][] |

| Boiling Point | 402.8 ± 45.0 °C (at 760 mmHg) | [2][] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| pKa | 4.57 ± 0.10 (Predicted) | [6] |

| Water Solubility | 400 mg/L (at 25 °C) | [9] |

| Common Solvents | Acetone, Dichloromethane, Ethyl Acetate, Methanol | [1][6] |

| Commercial Purity | Typically ≥97% | [7][10] |

Part 2: Synthesis and Manufacturing Insights

While specific, detailed industrial synthesis procedures for this compound are often proprietary, a chemically sound pathway can be constructed based on patent literature for related intermediates.[11][12] A common strategy involves building the molecule from a more accessible precursor, such as a substituted 4-amino-2-methoxybenzoic acid derivative. The following workflow illustrates a plausible route involving a thiocyanate intermediate, which is a well-established method for introducing sulfur-containing functional groups.

Sources

- 1. CAS 71675-86-0: this compound [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 71675-86-0 | CAS DataBase [chemicalbook.com]

- 7. chemdmart.com [chemdmart.com]

- 9. 2-Methoxy-4-amino-5-ethylthiobenzoic acid | 71675-86-0 [chemicalbook.com]

- 10. 4-amino-5(ethylthio)-2-methoxy Benzoic Acid at Best Price in Ankleshwar, Gujarat | Yash Rasayan & Chemicals [tradeindia.com]

- 11. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-(ethylthio)-2-methoxybenzoic acid, with the CAS Number 71675-86-0, is a substituted aromatic carboxylic acid of significant interest in pharmaceutical synthesis.[1][2] Its molecular structure, featuring an aminobenzoic acid core modified with a methoxy and an ethylthio group, provides a versatile scaffold for the development of pharmacologically active molecules.[2] Notably, this compound serves as a crucial intermediate in the synthesis of Amisulpride, an atypical antipsychotic and antiemetic agent.[3][4] Understanding the physicochemical properties of this intermediate is paramount for process optimization, quality control, and ensuring the ultimate safety and efficacy of the final drug product.

This technical guide, structured from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core physicochemical properties of this compound. We will delve into its chemical identity, structural features, and key physical characteristics. Furthermore, this guide will present detailed, field-proven methodologies for the experimental determination of its solubility and acidity constant (pKa), alongside protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details of this compound are summarized below.

Structural Representation

The two-dimensional chemical structure of this compound is depicted below. This structure is crucial for understanding its chemical reactivity and intermolecular interactions.

Caption: 2D Structure of this compound.

Molecular and Physical Properties

A summary of the key identifiers and physical properties of this compound is provided in the table below. These values are critical for a variety of applications, from reaction stoichiometry calculations to safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 71675-86-0 | [5][6] |

| Molecular Formula | C₁₀H₁₃NO₃S | [5][6] |

| Molecular Weight | 227.28 g/mol | [6] |

| IUPAC Name | 4-amino-5-(ethylsulfanyl)-2-methoxybenzoic acid | [7] |

| Synonyms | 2-Methoxy-4-amino-5-ethylthiobenzoic acid, 4-Amino-5-(ethylthio)-o-anisic acid | [2][8] |

| Appearance | Light-yellow to yellow powder or crystals | [7] |

| Melting Point | 93-95 °C | [8] |

| Boiling Point | 402.8 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.31 g/cm³ (Predicted) | [8] |

Solubility Profile

The solubility of a pharmaceutical intermediate is a critical parameter that influences its purification, reaction kinetics, and formulation. This compound is described as being moderately soluble in polar solvents, a characteristic attributed to the presence of the ionizable carboxylic acid and amino functional groups.[2] However, its aromatic nature imparts some hydrophobic character.[2] A quantitative understanding of its solubility in various solvent systems is essential for process development.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility.[9] This protocol is designed to provide a robust and reproducible measurement of solubility.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer pH 7.4, ethanol, acetonitrile, acetone). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation ensures maximum contact between the solute and the solvent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Analyze the diluted sample and calculate the concentration of the dissolved compound. The solubility is expressed in units such as mg/mL or mol/L.

-

Causality in Protocol Design: The use of a constant temperature shaker ensures that the determined solubility is at a defined temperature and that equilibrium is reached efficiently. Filtering the supernatant is a mandatory step to separate the dissolved and undissolved solute, which is the cornerstone of an accurate solubility measurement.

Caption: Workflow for shake-flask solubility determination.

Acidity Constant (pKa)

The pKa value(s) of this compound are critical for predicting its ionization state at different pH values. This, in turn, influences its solubility, lipophilicity, and interaction with biological systems. The molecule possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric.

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for the determination of pKa values.[2][10]

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[10] The use of a constant ionic strength background electrolyte minimizes variations in activity coefficients.

-

-

Initial pH Adjustment:

-

Acidify the solution to a pH of approximately 1.8-2.0 with a standardized solution of hydrochloric acid (0.1 M HCl).[10] This ensures that both the carboxylic acid and the amino group are fully protonated at the start of the titration.

-

-

Titration:

-

Titrate the solution with a standardized, carbonate-free solution of sodium hydroxide (0.1 M NaOH), adding small, precise volumes of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first inflection point will correspond to the titration of the carboxylic acid, and the second to the titration of the ammonium group.

-

Self-Validation and Trustworthiness: The use of standardized acidic and basic solutions, along with a calibrated pH meter, ensures the accuracy of the measurements. Performing multiple titrations and averaging the results provides a statistically robust pKa value.[10]

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity. A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar organic molecules.

Exemplar Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for the aromatic backbone of the molecule.

-

Mobile Phase: A gradient mixture of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Acetonitrile). The trifluoroacetic acid acts as an ion-pairing agent and helps to achieve sharp peaks for the acidic and basic functionalities.

-

Gradient Program: A typical gradient would start with a low percentage of acetonitrile and gradually increase to elute any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

-

Detection: UV detection at 254 nm and 280 nm. These wavelengths are commonly used for aromatic compounds.

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Two singlets or doublets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which will be concentration and temperature-dependent.

-

Methoxy Protons: A singlet at approximately 3.8-4.0 ppm, integrating to three protons.

-

Ethylthio Protons: A quartet (for the -S-CH₂- group) and a triplet (for the -CH₃ group) in the aliphatic region, showing characteristic coupling.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>12 ppm).

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 100-160 ppm), with carbons attached to heteroatoms (O, N, S) showing characteristic shifts.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

Ethylthio Carbons: Two signals in the aliphatic region.

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective at dissolving both polar and non-polar functionalities).[11]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube, ensuring the solution is free of particulate matter.[12]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[13]

-

N-H Stretch (Amino Group): Two sharp to medium bands in the region of 3500-3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1710-1680 cm⁻¹, characteristic of an aromatic carboxylic acid.[14]

-

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid and Methoxy): Strong bands in the 1320-1210 cm⁻¹ (acid) and 1275-1200 cm⁻¹ (aryl ether) regions.[14]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Data (Electrospray Ionization - ESI):

-

Positive Ion Mode: The protonated molecule [M+H]⁺ would be expected at m/z 228.0689.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ would be expected at m/z 226.0543.[12]

-

Fragmentation: Common fragmentation pathways would involve the loss of water (H₂O), carbon monoxide (CO), and cleavage of the ethylthio and methoxy groups.

Caption: Interrelation of analytical techniques for characterization.

Conclusion

The physicochemical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This technical guide has provided a comprehensive overview of its chemical identity, and detailed, scientifically-grounded protocols for the determination of its key properties, including solubility, pKa, purity, and structural confirmation. By employing these self-validating and robust methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital building block, ultimately contributing to the development of safe and effective medicines. The principles and experimental designs detailed herein provide a solid foundation for the in-depth characterization required in a regulated drug development environment.

References

-

ChemUniverse. (n.d.). This compound [P79975]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (2017). Crystal structures and physicochemical properties of amisulpride polymorphs. J Pharm Biomed Anal. 140:252-7. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-Amino-5(Ethylthio)-2-Methoxy Benzoic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Amisulpride. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amisulpride. PubChem Compound Summary for CID 2159. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P79975]. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-Amino-5(Ethylthio)-2-Methoxy Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US20130096319A1 - Process for preparation of amisulpride.

-

ResearchGate. (2008). Synthesis of amisulpride. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal Chem. 92(14):9511-9515. Retrieved from [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. organomation.com [organomation.com]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. spectroscopyonline.com [spectroscopyonline.com]

4-Amino-5-(ethylthio)-2-methoxybenzoic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Therefore, this guide adopts a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally analogous compounds to provide a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This methodology not only offers a detailed spectral profile of the target molecule but also serves as a practical framework for the characterization of related substituted benzoic acids.

Molecular Structure and Expected Spectroscopic Behavior

The unique arrangement of functional groups on the benzoic acid core—an amino group, a thioether, a methoxy substituent, and a carboxylic acid—provides multiple active sites for chemical reactions and distinct signatures for spectroscopic analysis.[4] Understanding the interplay of these groups is crucial for interpreting the spectral data.

-

¹H and ¹³C NMR: The electron-donating effects of the amino and methoxy groups, and the influence of the ethylthio and carboxylic acid groups, will dictate the chemical shifts of the aromatic protons and carbons.

-

IR Spectroscopy: Each functional group (NH₂, COOH, C-O-C, C-S-C) possesses characteristic vibrational frequencies that will be identifiable in the infrared spectrum.

-

Mass Spectrometry: The molecule's fragmentation pattern upon ionization will be governed by the relative stability of the resulting ions, with characteristic losses of fragments related to the ethylthio and carboxylic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The predictions below are based on a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the compound and showing the exchangeable protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification and Expert Insights |

| -COOH | ~12.0 - 13.0 | Singlet (broad) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. In DMSO-d₆, this peak is readily observed.[5] |

| Aromatic H (C-3) | ~7.5 - 7.7 | Singlet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, which deshields it, shifting it downfield. It is para to the electron-donating amino group. The lack of adjacent protons results in a singlet. |

| Aromatic H (C-6) | ~6.4 - 6.6 | Singlet | 1H | This proton is ortho to the strongly electron-donating amino group, which shields it significantly, causing a substantial upfield shift. It is meta to the carboxylic acid. The lack of adjacent protons results in a singlet. |

| -NH₂ | ~5.0 - 6.0 | Singlet (broad) | 2H | The chemical shift of amine protons can vary significantly based on solvent, concentration, and temperature. In DMSO-d₆, they are typically observed as a broad singlet. |

| -OCH₃ | ~3.8 - 4.0 | Singlet | 3H | Methoxy groups on an aromatic ring typically appear in this region. The ortho position to the carboxylic acid might cause a slight downfield shift compared to unsubstituted anisole.[6] |

| -S-CH₂-CH₃ | ~2.8 - 3.0 | Quartet | 2H | The methylene protons are adjacent to the sulfur atom and a methyl group, resulting in a quartet. The thioether group causes a downfield shift from a typical alkane. |

| -S-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | 3H | The terminal methyl protons are coupled to the adjacent methylene group, appearing as a triplet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are predicted based on additive substituent effects and data from analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid and various substituted anisoles.[7][8][9]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification and Expert Insights |

| -COOH | ~167 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| Aromatic C-2 (-OCH₃) | ~158 - 162 | The carbon attached to the electron-donating methoxy group is shielded and shifted downfield. |

| Aromatic C-4 (-NH₂) | ~148 - 152 | The carbon bearing the amino group is also strongly shielded. |

| Aromatic C-6 | ~128 - 132 | This CH carbon is influenced by the ortho amino and meta methoxy groups. |

| Aromatic C-1 (-COOH) | ~118 - 122 | This quaternary carbon is adjacent to both the methoxy and carboxylic acid groups. |

| Aromatic C-5 (-SCH₂CH₃) | ~115 - 119 | The carbon attached to the thioether group. |

| Aromatic C-3 | ~110 - 114 | This CH carbon is ortho to the carboxylic acid and shielded by the para amino group. |

| -OCH₃ | ~55 - 58 | The carbon of the methoxy group typically appears in this range.[6] |

| -S-CH₂-CH₃ | ~25 - 30 | The methylene carbon attached to the sulfur atom. |

| -S-CH₂-CH₃ | ~14 - 16 | The terminal methyl carbon of the ethyl group. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for structural confirmation.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved to avoid line broadening. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to display the following key absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3300 - 2500 (very broad) | Strong, Broad | Carboxylic Acid |

| N-H Stretch | 3450 - 3300 (two bands) | Medium | Primary Amine |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Aromatic Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | -CH₃, -CH₂ |

| C=O Stretch | 1710 - 1680 | Strong | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium-Strong | Aromatic Ring |

| N-H Bend | 1650 - 1550 | Medium | Primary Amine |

| C-O Stretch | 1320 - 1210 | Strong | Carboxylic Acid / Aryl Ether |

| C-N Stretch | 1340 - 1250 | Medium | Aromatic Amine |

| C-S Stretch | 700 - 600 | Weak-Medium | Thioether |

The presence of a very broad O-H stretch overlapping with the C-H stretches is a hallmark of a carboxylic acid dimer formed via hydrogen bonding. The two distinct N-H stretching bands are characteristic of a primary amine.[10][11]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): The most common and convenient method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum and Fragmentation

Using Electron Ionization (EI), the molecular ion (M⁺˙) is expected to be observed, followed by fragmentation through characteristic pathways. The predicted monoisotopic mass is 227.06 g/mol .[12]

-

Molecular Ion (M⁺˙): m/z = 227. The presence of a nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[13] Aromatic rings tend to produce a prominent molecular ion peak.[14]

-

Key Fragmentation Pathways:

-

Loss of an ethyl radical (•CH₂CH₃): A common cleavage for ethylthio compounds is the loss of the ethyl group, leading to a fragment at m/z = 198.[15]

-

Loss of water (H₂O): The ortho-effect between the carboxylic acid and the methoxy group could facilitate the loss of water, resulting in a fragment at m/z = 209.

-

Loss of a carboxyl radical (•COOH): Decarboxylation can lead to a fragment at m/z = 182.

-

Alpha-cleavage: Cleavage of the C-S bond can occur, leading to other characteristic fragments.

-

The following Graphviz diagram illustrates a plausible fragmentation pathway.

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, Direct Insertion Probe (DIP) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source can be used. ESI would likely produce the protonated molecule [M+H]⁺ at m/z = 228.[12]

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a reproducible fragmentation pattern. For LC-MS, ESI in positive ion mode is recommended.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₀H₁₃NO₃S to confirm the elemental composition.

Integrated Workflow for Spectral Analysis

A logical and efficient workflow ensures comprehensive characterization and validation of the compound's structure.

Caption: A streamlined workflow for chemical characterization.

Conclusion

This technical guide provides a detailed, predictive framework for the spectral analysis of this compound. By integrating foundational spectroscopic principles with comparative data from analogous structures, researchers can confidently approach the characterization of this and other complex organic intermediates. The methodologies and predicted data herein serve as a robust baseline for experimental work, ensuring scientific integrity and accelerating research and development in the pharmaceutical and chemical sciences.

References

-

Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion? (2011). The Journal of Physical Chemistry A. Available at: [Link]

-

FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. Available at: [Link]

-

FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c) Pt(IV) adsorbed PABA. ResearchGate. Available at: [Link]

-

Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid. Scilit. Available at: [Link]

-

Amisulpride Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]

-

4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. Available at: [Link]

-

Amisulpride-Impurities. Pharmaffiliates. Available at: [Link]

-

2-Methoxybenzoic acid 1H NMR Spectrum. Human Metabolome Database. Available at: [Link]

-

The Role of this compound in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Amisulpride EP Impurities USP Related Compounds. SynThink. Available at: [Link]

-

Amisulpride Impurities. SynZeal. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

13C NMR Chemical Shift Table. PDF Document. Available at: [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Fragmentation and Interpretation of Spectra. PDF Document. Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

The Role of this compound in Modern Organic Synthesis. Fine Chemical Supplier. Available at: [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

-

4-Methoxybenzoic acid. FooDB. Available at: [Link]

Sources

- 1. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Aminobenzoic acid(150-13-0) IR Spectrum [m.chemicalbook.com]

- 6. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - this compound (C10H13NO3S) [pubchemlite.lcsb.uni.lu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. scribd.com [scribd.com]

A Technical Guide to Determining the Organic Solvent Solubility Profile of 4-Amino-5-(ethylthio)-2-methoxybenzoic acid

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS: 71675-86-0) in organic solvents. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method, and discuss the analytical quantification by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering expert insights into experimental design, data interpretation, and the causal factors behind methodological choices to ensure the generation of robust and reliable solubility data.

Introduction to this compound

This compound is an organic compound featuring a substituted benzoic acid core. Its structure incorporates multiple functional groups: a carboxylic acid, an aromatic amine, a methoxy ether, and an ethyl thioether. This combination of acidic, basic, and lipophilic moieties results in a complex physicochemical profile that dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 71675-86-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃S | [2][][5] |

| Molecular Weight | 227.28 g/mol | [2][] |

| Appearance | Light-yellow to yellow powder or crystals | [1][] |

| Melting Point | 93-95°C | [][5] |

| Predicted pKa | 4.57 ± 0.10 (acidic) | [5] |

| Water Solubility | 400 mg/L at 25°C | [5][6] |

| Qualitative Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol | [5][6][7] |

The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group, alongside hydrophobic regions (ethylthio and benzene ring), suggests that the solubility of this molecule will be highly dependent on the specific properties of the solvent, such as polarity, proticity, and hydrogen bonding capacity.[8] A thorough understanding of its solubility profile is therefore essential for tasks such as selecting appropriate solvents for reaction chemistry, designing crystallization processes for purification, and developing stable formulations.[9][10]

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is a state of thermodynamic equilibrium, defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure. For pharmaceutical development, understanding the distinction between two types of solubility measurements is crucial.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period until the concentration of the dissolved solute in the solution phase becomes constant.[11] The shake-flask method is the gold-standard technique for measuring thermodynamic solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[12] This value is critical for formulation and biopharmaceutical classification (BCS).[2][5]

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a concentrated stock solution (e.g., in DMSO) and then diluting it into the aqueous or organic solvent of interest.[8][13] The concentration at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state. While useful for early discovery to flag potential issues, it is not a true equilibrium value.[14]

This guide focuses exclusively on determining the more definitive and reproducible thermodynamic solubility.

Key Factors Influencing Solubility in Organic Solvents

The choice of solvent is a strategic decision in pharmaceutical manufacturing, impacting process efficiency, product purity, and safety.[9] Several factors govern the solubility of this compound:

-

Polarity ("Like Dissolves Like"): A solvent's ability to dissolve a solute is primarily driven by the similarity of their intermolecular forces. The subject molecule has both polar (carboxylic acid, amine) and non-polar (aromatic ring, ethylthio group) characteristics. Therefore, it is expected to have moderate to high solubility in polar solvents that can engage in hydrogen bonding (like methanol) and dipole-dipole interactions (like acetone), but lower solubility in purely non-polar solvents like heptane.

-

Hydrogen Bonding: The amino (-NH₂) and carboxylic acid (-COOH) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. Protic solvents (e.g., alcohols) can participate in hydrogen bonding, which can significantly enhance solubility. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors, also contributing to dissolution.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. For biopharmaceutical relevance, studies are often conducted at 37°C, but for process chemistry applications, solubility at ambient (e.g., 25°C) or process-specific temperatures is required.[2][12]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining equilibrium solubility.[12] It involves agitating a suspension of excess solid in the solvent for a prolonged period to ensure equilibrium is reached.

Materials and Equipment

-

Compound: this compound (purity >97%).

-

Solvents: A range of high-purity, pharmacopeia-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane).[9]

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18).

-

Experimental Workflow: Shake-Flask Method

The following protocol is a self-validating system designed to ensure accuracy and reproducibility. The core principle is to add sufficient excess solid to maintain a solid phase throughout the experiment, confirming that the resulting solution is truly saturated.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

-

Preparation (Triplicates): For each selected organic solvent, accurately weigh an amount of this compound sufficient to create a suspension (e.g., 10 mg) into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the suspensions at a moderate speed (e.g., 150 rpm) for a predetermined time. A duration of 24 to 48 hours is typically sufficient to reach equilibrium, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) during method development to ensure the concentration has plateaued.[2][8]

-

Phase Separation: After equilibration, remove the vials and allow them to stand for at least 30 minutes. Visually confirm that excess solid is still present. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a solvent-compatible 0.45 µm syringe filter to remove any remaining particulates.[12]

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturate into a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the range of the analytical calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method as described below.

Analytical Quantification by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is required for the accurate quantification of the dissolved compound.

-

Method Setup (Example):

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of maximum absorbance for the compound.

-

Injection Volume: 10 µL.

-

-

Calibration: Prepare a series of at least five calibration standards of known concentrations from a stock solution of the compound. The stock solution should be prepared in a strong solvent (like methanol or acetonitrile) and diluted with the mobile phase.

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity with a correlation coefficient (r²) > 0.99.

-

Calculation: Inject the diluted samples from the solubility experiment. Use the peak area from the sample chromatogram and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in mg/mL or µM.

Illustrative Solubility Profile

As extensive quantitative data for this compound in a wide range of organic solvents is not publicly available, the following table serves as an illustrative example of how to present such data. The qualitative rankings are based on the compound's known solubility in select solvents and predictions based on its functional groups.

Table 2: Example Solubility Profile of this compound at 25°C

| Solvent | Solvent Type | Predicted Polarity Index | Illustrative Solubility (mg/mL) | Qualitative Classification |

| Heptane | Non-polar Aprotic | 0.1 | < 0.1 | Very Sparingly Soluble |

| Toluene | Non-polar Aprotic | 2.4 | ~ 1-2 | Sparingly Soluble |

| Dichloromethane | Polar Aprotic | 3.1 | ~ 20-30 | Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 40-60 | Soluble |

| Acetone | Polar Aprotic | 5.1 | > 100 | Freely Soluble |

| Ethanol | Polar Protic | 5.2 | > 100 | Freely Soluble |

| Methanol | Polar Protic | 6.6 | > 150 | Very Soluble |

| Water | Polar Protic | 10.2 | 0.4 | Slightly Soluble |

Interpretation: The amphoteric nature of the molecule, with its acidic and basic centers, along with its capacity for hydrogen bonding, explains its high solubility in polar protic solvents like methanol and ethanol. Its solubility in polar aprotic solvents like acetone and ethyl acetate is also significant due to dipole-dipole interactions. As expected, solubility is very limited in non-polar hydrocarbon solvents like heptane. This profile is crucial for selecting solvents for synthesis (where reactants must be dissolved) and crystallization (where a solvent system with varying solubility at different temperatures is needed).

Conclusion

Determining the solubility profile of a compound like this compound is a foundational step in pharmaceutical development. This guide has outlined the critical theoretical concepts and provided a robust, detailed protocol for obtaining reliable thermodynamic solubility data using the gold-standard shake-flask method coupled with HPLC analysis. By understanding the causal relationships between molecular structure, solvent properties, and experimental conditions, researchers can generate high-quality, reproducible data. This information is indispensable for guiding rational solvent selection, enabling efficient process development, and ensuring the successful formulation of new chemical entities.

References

-

World Health Organization (WHO). (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]

-

Zeren, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Purosolv. (2023). Choosing the Right Solvent for Drug Manufacturing. Retrieved January 3, 2026, from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH M9 Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Referenced in Dissolution Technologies article).

-

PubChemLite. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

- Avdeef, A. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. ADMET & DMPK, 6(3), 161–190. (Referenced in PubMed abstract).

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 3, 2026, from [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 3, 2026, from [Link]

- Gani, R., et al. (2017). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Computers & Chemical Engineering, 106, 684-696.

- Al-Subaiyel, A. M., et al. (2022). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 42(2), 107-115.

-

Admescope. (2023). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved January 3, 2026, from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 3, 2026, from [Link]

- Sedeh, F. M., & Abraham, M. H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

-

Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved January 3, 2026, from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved January 3, 2026, from [Link]

-

Al-kassas, R., et al. (2024). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. Cureus, 16(3), e56052. Available at: [Link]

Sources

- 1. This compound | 71675-86-0 [sigmaaldrich.com]

- 2. 2-Methoxy-4-amino-5-ethylthiobenzoic acid | 71675-86-0 | FM25250 [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Methoxy-4-amino-5-ethylthiobenzoic acid | 71675-86-0 [chemicalbook.com]

- 6. 71675-86-0 | CAS DataBase [m.chemicalbook.com]

- 7. 71675-86-0|2-Methoxy-4-amino-5-ethylthiobenzoic Acid|2-Methoxy-4-amino-5-ethylthiobenzoic Acid|-范德生物科技公司 [39.100.107.131]

- 8. CAS 71675-86-0: this compound [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. 71675-86-0|this compound|BLD Pharm [bldpharm.com]

- 11. Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | C11H15NO3S | CID 44203174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. environmentclearance.nic.in [environmentclearance.nic.in]

- 13. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 14. chemreg.net [chemreg.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Amino-5-(ethylthio)-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Pharmaceutical Synthesis

4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS 71675-86-0) is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its significance is most notably highlighted in the production of Amisulpride, an atypical antipsychotic medication.[3] The unique arrangement of its functional groups—an amino group, an ethylthio ether, a methoxy group, and a carboxylic acid on a benzene ring—provides a versatile scaffold for constructing complex molecular entities.[1][4] Understanding the nuanced details of its molecular structure and preferred conformation is paramount for optimizing synthetic routes and for the rational design of novel therapeutic agents.

Molecular Structure: A Detailed Examination

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃S | [2][4][5] |

| Molecular Weight | 227.28 g/mol | [2][5] |

| Melting Point | 93-95 °C | [3][5][] |

| Boiling Point | 402.8 °C at 760 mmHg | [2][3][] |

| Density | 1.31 g/cm³ | [2][3][] |

| pKa | 4.57±0.10 (Predicted) | [5] |

| LogP | 1.81 | [5] |

The benzoic acid core, with its sp² hybridized carbons, is expected to be largely planar. The substituents, however, introduce steric and electronic perturbations that influence the overall molecular geometry. The electron-donating amino and methoxy groups, along with the ethylthio group, modulate the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Conformational Analysis: The Interplay of Substituents

The conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the substituents to the benzene ring. Intramolecular hydrogen bonding and steric hindrance are the key determinants of the most stable conformer.

A probable and significant intramolecular interaction is the hydrogen bond between the amino group's hydrogen and the oxygen of the adjacent methoxy group, or between the carboxylic acid's hydroxyl group and the methoxy group's oxygen. These interactions would restrict the rotation of these functional groups and contribute to the planarity of the molecule. The orientation of the ethyl group in the ethylthio substituent will also be influenced by steric interactions with the neighboring amino group.

References

Harnessing a Versatile Scaffold: The Emerging Biological Potential of 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and optimization of versatile chemical scaffolds are paramount to the discovery of novel therapeutics. 4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS 71675-86-0) represents one such promising starting point. While primarily recognized as a fine chemical intermediate, its rich molecular architecture, featuring strategically placed amino, thioether, methoxy, and carboxylic acid functional groups, provides a fertile ground for synthetic modification[1][2]. This guide delves into the significant biological activities unlocked through the derivatization of this core structure. We will synthesize field-proven insights and technical data to explore how derivatives of this scaffold have been engineered into potent modulators of critical biological pathways. The primary focus will be on their extensively documented role as a new class of anticancer agents that function through the inhibition of tubulin polymerization, a cornerstone of cancer chemotherapy. Furthermore, we will explore other emergent activities, including neuroreceptor modulation and antioxidant effects, to provide a comprehensive view of the therapeutic potential held within this chemical family.

Section 1: The Core Scaffold: Physicochemical Properties and Synthetic Utility

The utility of this compound as a precursor in drug discovery is rooted in its distinct chemical properties. The benzoic acid core is decorated with an electron-donating amino group, a methoxy group, and a flexible ethylthio side chain, offering multiple sites for chemical modification[1]. This multi-functional nature allows chemists to systematically alter the molecule's steric and electronic properties to achieve desired interactions with biological targets.

| Property | Value |

| CAS Number | 71675-86-0 |

| Molecular Formula | C₁₀H₁₃NO₃S[3] |

| Molecular Weight | 227.28 g/mol [1] |

| IUPAC Name | 4-amino-5-(ethylsulfanyl)-2-methoxybenzoic acid |

| Physical Form | Light-yellow to yellow powder or crystals |

The primary reaction sites for derivatization include the carboxylic acid group, which is readily converted to amides or esters, and the amino group, which can be acylated or alkylated. These modifications are fundamental to the synthesis of the biologically active derivatives discussed in subsequent sections.

Section 2: Anticancer Activity via Tubulin Polymerization Inhibition

The most profound biological activity demonstrated by derivatives of the 4-amino-2-methoxybenzoic acid scaffold is their potent anticancer efficacy. This activity is predominantly achieved by interfering with microtubule dynamics, a validated and critical target in oncology.

Pillar 1: The Molecular Mechanism of Action

Microtubules are dynamic polymers of αβ-tubulin heterodimers essential for the formation of the mitotic spindle during cell division[4][5]. Their constant assembly and disassembly are crucial for proper chromosome segregation. Small molecules that disrupt this dynamic process can halt the cell cycle, ultimately triggering programmed cell death (apoptosis). Many successful chemotherapeutic agents, such as the taxanes and vinca alkaloids, function through this mechanism.

Derivatives based on this scaffold, particularly thiazole and benzophenone analogues, have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site[5][6][7]. This binding prevents the αβ-tubulin dimers from assembling into microtubules. The resulting disruption of the microtubule network leads to a cascade of cellular events:

-

Mitotic Arrest: The cell is unable to form a functional mitotic spindle, causing it to arrest in the G2/M phase of the cell cycle[4][6][8].

-

Apoptosis Induction: Prolonged mitotic arrest activates the intrinsic (mitochondrial) apoptosis pathway, characterized by the activation of executioner caspases like caspase-3, leading to cell death[4][9].

Pillar 2: Key Derivative Classes and Structure-Activity Relationships (SAR)

Intensive research has led to the development of several classes of potent tubulin inhibitors derived from or related to the core scaffold. The structure-activity relationship (SAR) studies reveal that specific substitutions are critical for high potency.

-

2-Aryl-4-amino-5-aroylthiazoles: This class has proven particularly effective. Research shows that modifications at the 2-position of the thiazole ring significantly impact antiproliferative activity. For instance, replacing a pyrrolidine ring with a phenyl or a 3-thienyl ring was found to dramatically enhance potency[4]. The 3-thienyl derivative 3b emerged as a highly active compound, exhibiting IC₅₀ values in the nanomolar range against several cancer cell lines[4][9]. This enhancement is attributed to favorable hydrophobic interactions within the colchicine binding pocket.

-

Benzophenone and Benzo[b]thiophene Analogues: Inspired by the natural product combretastatin A-4 (CA-4), a well-known colchicine-site binder, synthetic analogues like 2-aminobenzophenones and 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes have been developed[5][7][8]. These compounds often mimic the trimethoxybenzoyl moiety of CA-4, which is crucial for tubulin binding. The most active compounds in these series also demonstrate potent growth inhibition at nanomolar concentrations[5].

Table 1: Comparative Anticancer Activity (IC₅₀) of Representative Derivatives

| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 2-Aryl-4-amino-thiazole | 3b (2-(3-thienyl) derivative) | HeLa (Cervical) | 2.4 | [4] |

| MCF-7 (Breast) | 4.8 | [4] | ||

| HT-29 (Colon) | 78 | [4] | ||

| 2-Aroyl-3-aminothiophene | 5t | HeLa (Cervical) | <10 | [6] |

| Benzo[b]thiophene | 4g (3-methyl-4-methoxy) | L1210 (Leukemia) | 19 | [5] |

| CEM (Leukemia) | 19 | [5] | ||

| HeLa (Cervical) | 16 | [5] |

Pillar 3: Key Experimental Protocols

To validate the mechanism of action and quantify the activity of these derivatives, specific and robust assays are required. The protocols below are self-validating systems, incorporating positive and negative controls to ensure data integrity.

Protocol 1: In Vitro Tubulin Polymerization Assay

-

Rationale: This assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules. The polymerization process increases the turbidity of the solution, which can be monitored spectrophotometrically. A potent inhibitor will suppress this increase in turbidity.

-

Methodology:

-

Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 1 mg/mL. Keep on ice.

-

Compound Incubation: In a 96-well plate, add 5 µL of the test compound (dissolved in DMSO, final concentration typically 0.1-10 µM) or control (DMSO for negative, Combretastatin A-4 for positive) to wells.

-

Initiation: Add 100 µL of the cold tubulin solution to each well. To initiate polymerization, add 1 µL of 100 mM GTP and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measurement: Monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.

-

Analysis: Plot absorbance vs. time. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

-

Protocol 2: Cell Cycle Analysis via Flow Cytometry

-

Rationale: To confirm that the compound's cytotoxic effect stems from mitotic arrest, flow cytometry is used to quantify the proportion of cells in each phase of the cell cycle (G1, S, G2/M). A successful tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase.

-

Methodology:

-

Cell Treatment: Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells), wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

Analysis: Use cell cycle analysis software to generate a histogram of DNA content. The percentage of cells in the G1, S, and G2/M phases is calculated based on the fluorescence intensity.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C10H13NO3S) [pubchemlite.lcsb.uni.lu]

- 4. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and degradation profile of 4-Amino-5-(ethylthio)-2-methoxybenzoic acid

An In-Depth Technical Guide Topic: Thermal Stability and Degradation Profile of 4-Amino-5-(ethylthio)-2-methoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analytical framework for characterizing the thermal stability and degradation profile of this compound (CAS No: 71675-86-0). As a key intermediate in the synthesis of the pharmaceutical agent Amisulpride, understanding its stability is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1] This document outlines a multi-faceted approach employing advanced thermo-analytical and chromatographic techniques. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess intrinsic thermal stability. Furthermore, a robust forced degradation strategy, aligned with ICH Q1A(R2) guidelines, is detailed to identify potential degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress.[2] The guide culminates in a proposed methodology for the separation and structural elucidation of degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). The insights derived from this analytical strategy are critical for formulation development, establishing storage conditions, and ensuring regulatory compliance.

Introduction

This compound is a substituted benzoic acid derivative with a unique arrangement of functional groups: a primary amine, a thioether, a methoxy ether, and a carboxylic acid.[1] Its primary significance lies in its role as a vital building block for Amisulpride, an antipsychotic medication.[1] The chemical integrity of this intermediate directly impacts the purity and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a thorough investigation of its stability under various stress conditions is not merely a regulatory formality but a scientific necessity.

The stability of a pharmaceutical intermediate dictates its handling, storage, and processing parameters. Unidentified degradation products can carry over into the final API, potentially altering its efficacy or introducing toxicity. This guide provides the scientific rationale and actionable protocols to proactively identify and characterize the degradation profile of this molecule, thereby building a foundation of quality and robustness into the drug development process.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for designing stability studies and interpreting analytical data. The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 71675-86-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃S | [1] |

| Molecular Weight | 227.28 g/mol | [1][] |

| Appearance | Light-yellow to yellow powder or crystals | [1][4] |

| Melting Point | 93-95 °C | [1][] |

| Boiling Point | 402.8 ± 45.0 °C at 760 mmHg | [1][] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Purity | ≥97-98% | [1][4] |

Thermal Stability Analysis

Thermal analysis provides critical information on the intrinsic stability of the compound, its melting behavior, and decomposition kinetics. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this assessment.[5][6][7]

Theoretical Considerations & Predicted Behavior

The thermal stability of this compound is influenced by its constituent functional groups:

-

Carboxylic Acid: Aromatic carboxylic acids are known to undergo decarboxylation (loss of CO₂) at elevated temperatures. This is often the initial, primary degradation step.[8][9]

-

Thioether Linkage: The ethylthio group is a potential site for oxidation, especially if the analysis is run in an oxidative (air/oxygen) atmosphere.

-

Amino and Methoxy Groups: These groups are generally more stable but can participate in more complex degradation reactions at higher temperatures.

Based on these features, we predict an initial mass loss in TGA corresponding to decarboxylation, followed by the breakdown of the remaining molecular structure at higher temperatures. DSC analysis should show a sharp endotherm corresponding to the melting point (93-95 °C), the characteristics of which can also provide an indication of purity.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12][13] This analysis will determine the onset temperature of decomposition and quantify mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][14] It is used to determine the melting point, heat of fusion, and to screen for polymorphic transitions or degradation events that are not accompanied by mass loss.

Caption: Workflow for comprehensive thermal analysis using TGA and DSC.

Experimental Protocols

-

Objective: To determine the thermal stability and decomposition profile by measuring mass change versus temperature.[9]

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Use an empty pan as a reference if required by the instrument.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40-60 mL/min to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature. Plot the percentage mass loss versus temperature. The first derivative of this curve (DTG) should also be plotted to precisely identify decomposition temperatures.[11]

-

-

Objective: To determine the melting point, heat of fusion, and assess the purity of the compound.[9]

-

Instrumentation: A calibrated differential scanning calorimeter (e.g., heat-flux type).[7]

-